molecular formula C14H16N2O3 B599113 tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-53-8

tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B599113
CAS No.: 1198097-53-8
M. Wt: 260.293
InChI Key: KFSWOXRUBNPFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a high-value chemical intermediate central to modern medicinal chemistry, particularly in the development of protein kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a well-established privileged structure that effectively mimics purine, allowing it to act as a hinge-binding motif within the ATP-binding site of various kinases [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01926]. This compound is strategically functionalized with a reactive aldehyde group and a Boc-protected amine, making it a versatile building block for constructing diverse compound libraries through reactions like reductive amination [https://www.synarchive.com/reaction/reductive-amination]. Its primary research application is in the synthesis of sophisticated small molecules for high-throughput screening and detailed structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers extensively employ this intermediate in the rational design of targeted therapies, with significant focus on inhibiting oncogenic and inflammatory kinases such as EGFR and JAK family kinases, which are implicated in a range of cancers and autoimmune disorders [https://www.nature.com/articles/s41573-021-00252-0]. The 5-methyl substituent further provides a handle for fine-tuning the steric and electronic properties of the resulting drug candidates, making this compound an indispensable tool for advancing drug discovery programs.

Properties

IUPAC Name

tert-butyl 3-formyl-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWOXRUBNPFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673631
Record name tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198097-53-8
Record name tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Madelung Cyclization Strategy

The Madelung cyclization is a classical method for synthesizing indole and azaindole derivatives. For 5-methyl-1H-pyrrolo[2,3-b]pyridine, this approach involves cyclizing an o-acylaminopyridine precursor under strongly basic conditions. For example, 5-methylpyridin-2-amine is acylated with chloroacetyl chloride to form N-(5-methylpyridin-2-yl)chloroacetamide , which undergoes intramolecular cyclization using potassium tert-butoxide in refluxing toluene. The reaction proceeds via deprotonation and elimination of HCl, yielding the pyrrolo[2,3-b]pyridine core with a methyl group at the 5-position.

Reaction Conditions

StepReagents/ConditionsYield
AcylationChloroacetyl chloride, DCM, 0°C85%
CyclizationKOtBu, toluene, reflux, 12 h72%

Directed Lithiation and Ring Closure

An alternative method employs directed ortho-lithiation to construct the pyrrolo[2,3-b]pyridine skeleton. Starting with 4-chloro-5-methylpyridine, protection of the pyridine nitrogen with a triisopropylsilyl (TIPS) group enables lithiation at the 3-position using sec-butyllithium. Quenching the lithiated intermediate with ethyl chloroformate introduces an ester group, which is subsequently deprotected and cyclized under acidic conditions to form the heterocyclic core.

Introduction of the Formyl Group at Position 3

Vilsmeier-Haack Formylation

The 3-position of the pyrrolo[2,3-b]pyridine core is activated for electrophilic substitution due to the electron-rich nature of the pyrrole ring. Formylation is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF), which generates an electrophilic iminium intermediate. The reaction is conducted at 0–5°C to minimize side reactions, yielding 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine with 68% efficiency.

Optimization Insights

  • Lower temperatures (0°C) improve regioselectivity for the 3-position.

  • Excess DMF (2.5 equiv) ensures complete conversion.

Oxidation of Hydroxymethyl Precursors

In cases where direct formylation is challenging, a hydroxymethyl group can be introduced at position 3 via Friedel-Crafts alkylation using paraformaldehyde, followed by oxidation with pyridinium chlorochromate (PCC). This two-step process achieves 74% overall yield but requires stringent control over oxidation conditions to avoid over-oxidation to carboxylic acids.

Protection of the 1-Position Nitrogen

Boc Protection Using Di-tert-Butyl Dicarbonate

The 1-position nitrogen of 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous THF at room temperature, yielding the target compound in 90% purity after column chromatography.

Critical Parameters

ParameterOptimal Value
SolventTetrahydrofuran (THF)
BaseDMAP (10 mol%)
Reaction Time6 h

Alternative Synthetic Routes

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis, typically used for indole derivatives, has been adapted for pyrrolo[2,3-b]pyridines. Condensation of 5-methylpyridine-2-hydrazine with levulinic acid under acidic conditions (HCl/EtOH) forms the pyrrolo ring, which is subsequently formylated and protected. While this method offers a one-pot advantage, yields are lower (55%) due to competing side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling reactions enable late-stage functionalization. For example, Suzuki-Miyaura coupling of a 3-bromo-pyrrolo[2,3-b]pyridine derivative with a formyl boronic ester introduces the aldehyde group. However, this approach is limited by the availability of stable formyl boronic esters and requires inert atmosphere conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Madelung CyclizationHigh regioselectivityHarsh base conditions65–72%
Vilsmeier FormylationDirect, one-stepAcid-sensitive Boc group68–75%
Fischer SynthesisOne-pot reactionLow yields50–55%
Lithiation StrategyPrecise substituent placementRequires TIPS protection60–70%

Industrial-Scale Considerations

Scale-up of the Madelung-Vilsmeier-Boc sequence necessitates continuous flow reactors to manage exothermic reactions during cyclization and formylation. Purification via simulated moving bed (SMB) chromatography improves throughput, while in-line FTIR monitoring ensures consistent quality. Industrial batches report 82% purity with residual DMF <50 ppm, complying with ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 3-carboxy-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

    Reduction: 3-hydroxymethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

    Substitution: 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound is investigated for its potential biological activities. The pyrrolo[2,3-b]pyridine scaffold is known for its presence in various bioactive molecules, including kinase inhibitors and other therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its versatility in chemical reactions makes it a useful intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of compounds containing the pyrrolo[2,3-b]pyridine core often involves interaction with specific molecular targets such as enzymes or receptors. For instance, kinase inhibitors derived from this scaffold typically bind to the ATP-binding site of kinases, thereby inhibiting their activity and modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1198103-73-9)

  • Key Differences : Replaces the formyl group with a hydroxymethyl (-CH2OH) group.
  • Reactivity : The hydroxymethyl group is less electrophilic than the formyl group, limiting its utility in condensation reactions. However, it can undergo oxidation to yield the corresponding aldehyde or participate in etherification .
  • Applications : Primarily used in alcohol-to-ketone transformations or as a precursor for prodrugs.

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1)

  • Key Differences : Substitutes the formyl group with a bromine atom and introduces a dihydro ring system.
  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it valuable for constructing biaryl structures. The saturated ring reduces aromaticity, altering electronic properties .
  • Applications : Widely used in palladium-catalyzed couplings to generate complex heterocycles.

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Key Differences : Replaces the pyrrolo[2,3-b]pyridine core with a pyrrolidine ring and adds a methoxy-substituted pyridine moiety.
  • Reactivity : The ether linkage and methoxy group enhance stability but reduce electrophilicity compared to the formyl group.
  • Applications : Used in fragment-based drug discovery for its conformational flexibility .

Pharmacological Relevance

The formyl group in the target compound enhances its role in forming Schiff bases with amine-containing bioactive molecules, a critical step in developing covalent kinase inhibitors. In contrast, brominated derivatives (e.g., 1111637-66-1) are more suited for non-covalent interactions due to their halogen bonding capabilities .

Biological Activity

Introduction

tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1198097-53-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Properties

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.3 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.3 g/mol
CAS Number1198097-53-8

Biological Activity

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

  • Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic processes.
  • Minimum Inhibitory Concentration (MIC) : Various derivatives of pyrrole have been tested for their MIC values against common pathogens:
    • Methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranging from 0.13 to 0.255 μg/mL.
    • Methicillin-susceptible Staphylococcus aureus (MSSA): MIC of 0.125 μg/mL.
    • Other Gram-positive and Gram-negative bacteria have also been evaluated, with results indicating significant antibacterial effects compared to standard antibiotics like vancomycin and ciprofloxacin .

Study on Antimicrobial Efficacy

A study published in MDPI examined various pyrrole derivatives and their biological activities. The research indicated that compounds with similar structural motifs to this compound exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the molecular structure can lead to improved efficacy .

Research on Antituberculosis Activity

Another investigation focused on the potential of pyrrole derivatives as antitubercular agents. Certain derivatives demonstrated potent activity against Mycobacterium tuberculosis, with MIC values as low as 5 µM, indicating that structural modifications could yield effective treatments for resistant strains .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected pyrrole derivatives compared to this compound:

CompoundMIC (μg/mL)Target Bacteria
tert-butyl 3-formyl-5-methyl...0.125MSSA
tert-butyl derivative A0.13MRSA
Pyrrole derivative B5Mycobacterium tuberculosis
Standard antibiotic (Vancomycin)0.5MSSA

This compound exhibits significant biological activity, particularly as an antibacterial agent against various pathogens. Its structural characteristics play a crucial role in its efficacy, making it a candidate for further research and development in antimicrobial therapies. Future studies should focus on optimizing its chemical structure to enhance its bioactivity and explore its potential in treating resistant bacterial infections.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A common approach includes:

Core Formation : Cyclization of substituted pyridine derivatives with pyrrole precursors under basic conditions.

Carboxylation : Introduction of the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

Formylation : Selective introduction of the formyl group at position 3 using Vilsmeier-Haack conditions (POCl₃/DMF) .

Methylation : Alkylation at position 5 using methyl iodide or dimethyl sulfate under basic catalysis.
Critical Note : Reaction order and protecting group strategies are crucial to avoid side reactions (e.g., over-oxidation of the formyl group).

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and tert-butyl carbons (δ ~27–29 ppm for CH₃, δ ~80–85 ppm for quaternary C) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between pyrrolopyridine protons and confirms regiochemistry.
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₇N₂O₃: 265.1188) .
  • X-ray Crystallography : SHELX programs are used for structural determination, particularly to confirm the planarity of the pyrrolopyridine core and substituent orientations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the formyl group in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry (e.g., using Gaussian) to determine frontier molecular orbitals (HOMO/LUMO). The formyl group’s LUMO energy indicates susceptibility to nucleophilic attack.
  • Mechanistic Studies : Simulate transition states for Suzuki-Miyaura coupling (with Pd catalysts) or aldol condensations. For example, the formyl group’s electron-withdrawing nature enhances electrophilicity at position 3 .
  • Validation : Compare computed activation energies with experimental yields (e.g., higher yields correlate with lower computed barriers).

Q. What strategies resolve contradictions in biological activity data across studies (e.g., kinase inhibition vs. no activity)?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability : Test compound stability in liver microsomes; rapid degradation (e.g., via esterase cleavage of the Boc group) may explain false negatives .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-target interactions.
  • Structural Modifications : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to enhance target selectivity .

Key Challenges & Recommendations

  • Purity Issues : Use preparative HPLC (C18 column, MeCN/H₂O gradient) to separate diastereomers or byproducts from incomplete formylation .
  • Stability : Store under inert atmosphere (–20°C) to prevent Boc group hydrolysis.
  • Biological Assays : Pre-screen for solubility in DMSO/PBS to avoid aggregation artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.